N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide
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Description
N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide is a useful research compound. Its molecular formula is C16H13Cl3N2O2 and its molecular weight is 371.64. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Degradation
N-(3,4-dichlorophenyl)propanamide and similar anilides have been studied for their degradation under titanium dioxide (TiO2) catalysis. This process involves UV-A and solar light to effectively degrade these compounds. The degradation leads to ring hydroxylation and cleavage, producing chloride, ammonia, and β-ketoacids, which further decompose to acetic acid and eventually to CO2. This research highlights the potential application of N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide in environmental remediation and pollution control (Sturini, Fasani, Prandi, & Albini, 1997).
Nonlinear Optical Material
Studies have been conducted on the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide), a related compound, for its potential as an organic electro-optic and non-linear optical material. This includes crystal growth, UV-Vis, IR, NMR, and powder XRD techniques, indicating potential applications in the field of optics and material sciences (Prabhu & Rao, 2000).
Environmental Behavior in Agriculture
Research on propanil N-(3,4-dichlorophenyl)propanamide, a similar compound, has examined its concentrations in paddy soil, water, and adjacent wetlands. This study provides insights into the environmental behavior of such chemicals in agricultural settings, with implications for understanding the movement, retention, and potential impact of this compound in similar ecosystems (Perera, Burleigh, & Davis, 1999).
Anticonvulsant Studies
Compounds such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, with structural similarities, have been synthesized and evaluated for their anticonvulsant properties. These studies, involving various isomers, showed significant potential for use against generalized seizures, indicating the possibility of similar pharmacological applications for this compound in neurological disorders (Idris, Ayeni, & Sallau, 2011).
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c17-12-2-4-13(5-3-12)21-16(22)7-8-20-23-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2,(H,21,22)/b20-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANHPUOMJWEOKL-ZBKNUEDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.